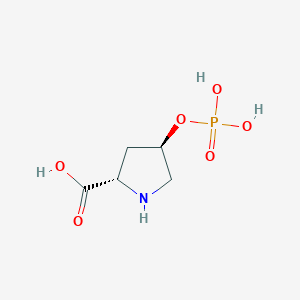
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine is a compound that features a naphthalene ring substituted with a dimethylamino group and a sulfonyl group, which is further linked to the amino acid L-cystine. This compound is known for its fluorescent properties and is widely used in biochemical research, particularly in the study of protein interactions and dynamics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with L-cystine. The reaction is carried out in an organic solvent such as acetonitrile, with the presence of a base like sodium hydrogen carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can react with various nucleophiles, such as amines, to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the cystine moiety, which can be oxidized to cysteine or reduced back to cystine.
Common Reagents and Conditions
Nucleophiles: Amines and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or other reducing agents are used for reduction reactions.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Oxidized or Reduced Cystine/Cysteine: Products of redox reactions involving the cystine moiety.
科学研究应用
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Protein Sequencing and Analysis: Used as a fluorescent tag for identifying and studying proteins.
Fluorescence Resonance Energy Transfer (FRET): Employed in FRET studies to investigate protein folding and interactions.
Biochemical Assays: Utilized in various assays to detect and quantify biomolecules.
Cell Imaging: Applied in fluorescence microscopy for visualizing cellular components and processes.
作用机制
The primary mechanism of action of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine involves its ability to form stable fluorescent adducts with amino groups in proteins and other biomolecules. The compound’s fluorescence properties allow it to act as a probe, enabling the detection and analysis of molecular interactions and dynamics. The dimethylamino group enhances the compound’s fluorescence, making it highly sensitive and suitable for various analytical techniques .
相似化合物的比较
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl chloride: A precursor to N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-cystine, used in similar applications.
Dansylamide: Another fluorescent compound with similar properties but different structural features.
Uniqueness
This compound is unique due to its combination of a fluorescent naphthalene ring and the amino acid L-cystine. This structure allows it to interact specifically with proteins and other biomolecules, making it highly valuable in biochemical research. Its enhanced fluorescence and stability compared to other similar compounds make it a preferred choice for many applications .
属性
CAS 编号 |
32442-99-2 |
|---|---|
分子式 |
C18H23N3O6S3 |
分子量 |
473.6 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[[(2R)-2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C18H23N3O6S3/c1-21(2)15-7-3-6-12-11(15)5-4-8-16(12)30(26,27)20-14(18(24)25)10-29-28-9-13(19)17(22)23/h3-8,13-14,20H,9-10,19H2,1-2H3,(H,22,23)(H,24,25)/t13-,14-/m0/s1 |
InChI 键 |
USWIMCHOXDPGKC-KBPBESRZSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)N)C(=O)O |
手性 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O |
规范 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)N)C(=O)O |
Key on ui other cas no. |
32442-99-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


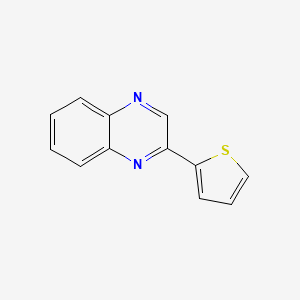
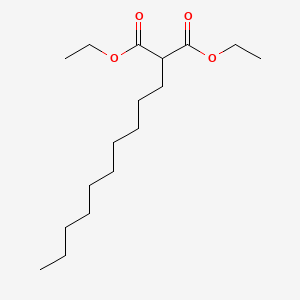
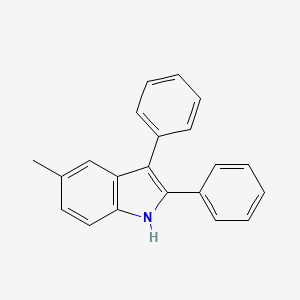
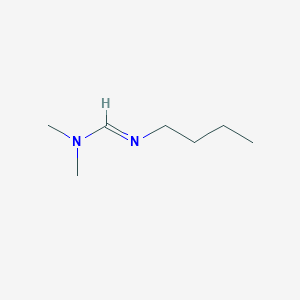
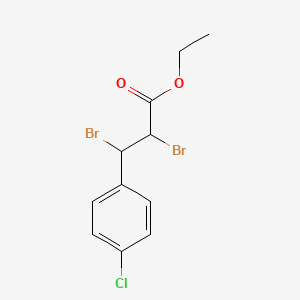
![Butyl 7-oxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B1616413.png)
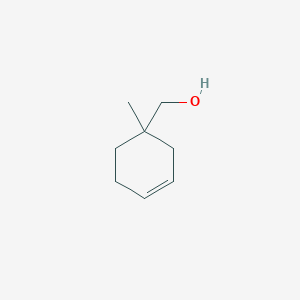
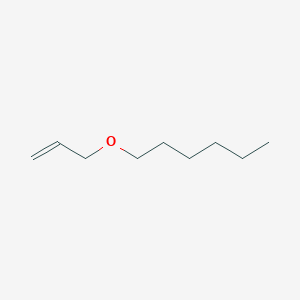
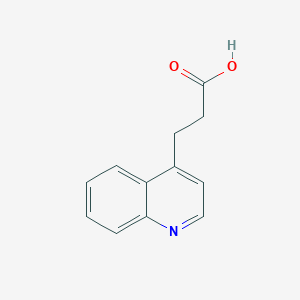
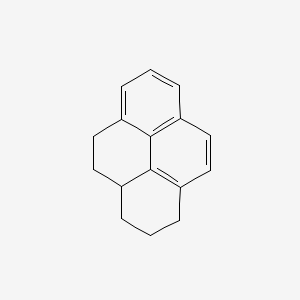
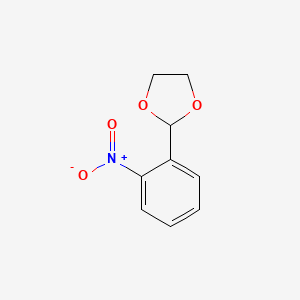
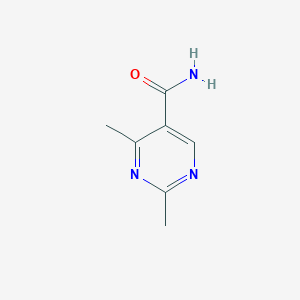
![2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B1616425.png)
